3-Chloro-4-fluoro-3'-piperidinomethyl benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

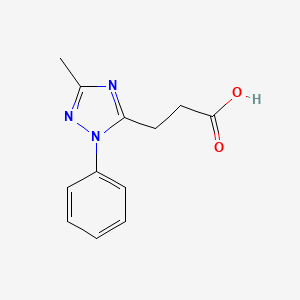

“3-Chloro-4-fluoro-3’-piperidinomethyl benzophenone” is a chemical compound that belongs to the class of benzophenone derivatives. It is a heterocyclic organic compound and is commonly used in medical, environmental, and industrial research.

Molecular Structure Analysis

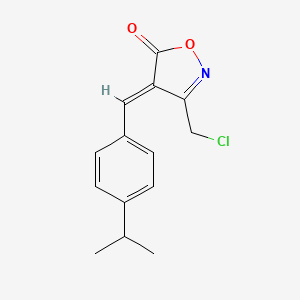

The molecular formula of “3-Chloro-4-fluoro-3’-piperidinomethyl benzophenone” is C19H19ClFNO . The molecular weight is 331.81 .Physical And Chemical Properties Analysis

The molecular weight of “3-Chloro-4-fluoro-3’-piperidinomethyl benzophenone” is 331.81200 . It has a density of 1.228g/cm3 and a boiling point of 458.3ºC at 760 mmHg .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : A study by Karrer et al. (2000) outlines a one-pot, highly selective synthesis method for a related compound, 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, which demonstrates industrial scale-up potential. This could provide insights into synthesis techniques applicable to 3-Chloro-4-fluoro-3'-piperidinomethyl benzophenone (Karrer, Meier, & Pascual, 2000).

Reactivity and Interactions : Pietra and Cima (1971) investigated the reactivity of pseudoaromatic compounds, including interactions with piperidine, a component of the compound . Their findings on the reaction dynamics may provide insights into the behavior of 3-Chloro-4-fluoro-3'-piperidinomethyl benzophenone (Pietra & Cima, 1971).

Applications in Medical and Biological Research

Antiproliferative Activity : Al‐Ghorbani et al. (2016) conducted a study on benzophenones with a pyridine nucleus and their antiproliferative activity against cancer cells. They found significant activity in compounds with fluoro and chloro substituents, which may suggest potential applications of 3-Chloro-4-fluoro-3'-piperidinomethyl benzophenone in cancer research (Al‐Ghorbani et al., 2016).

Angiogenesis and Apoptosis in Tumor Inhibition : Mohammed and Khanum (2018) explored novel benzophenone analogs and their role in inhibiting tumor growth. Their research highlights the critical impact of benzophenone derivatives in targeting angiogenesis and apoptosis, which could be relevant to the research applications of 3-Chloro-4-fluoro-3'-piperidinomethyl benzophenone (Mohammed & Khanum, 2018).

Alzheimer’s Disease Therapy : Belluti et al. (2014) investigated fluorinated benzophenone derivatives for their effectiveness against Alzheimer’s Disease. They emphasized the potential of these compounds in developing multipotent agents targeting β-secretase and acetylcholinesterase. This could indicate the potential application of the compound in neurodegenerative disease research (Belluti et al., 2014).

Environmental and Water Treatment Studies : Research by Lee et al. (2020) on benzophenone-3 degradation during water treatment could provide context for understanding the environmental impact and treatment methods applicable to 3-Chloro-4-fluoro-3'-piperidinomethyl benzophenone (Lee, Lee, Kim, & Zoh, 2020).

properties

IUPAC Name |

(3-chloro-4-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFNO/c20-17-12-16(7-8-18(17)21)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHUSDJDRSWVRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643150 |

Source

|

| Record name | (3-Chloro-4-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-fluoro-3'-piperidinomethyl benzophenone | |

CAS RN |

898793-28-7 |

Source

|

| Record name | (3-Chloro-4-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one](/img/structure/B1359542.png)

![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)

![3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359574.png)

![3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359575.png)